2,2,4-trimethyl-5-(4-methylphenyl)-2H-imidazole 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and an imidazole ring, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions to form the intermediate This intermediate is then cyclized with an appropriate reagent to form the imidazole ring
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further optimize the reaction conditions, ensuring high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) exerts its effects involves interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The compound’s methyl groups can also affect its lipophilicity and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol
- 4-Methylbenzaldehyde
Uniqueness
Compared to similar compounds, 2,2,4-TRIMETHYL-5-(4-METHYLPHENYL)-2H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) stands out due to its unique imidazole ring structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2,2,4-trimethyl-5-(4-methylphenyl)-3-oxidoimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-7-11(8-6-9)12-10(2)14(16)13(3,4)15(12)17/h5-8H,1-4H3 |
InChI Key |
KBRGXJKXOFPNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C([N+]2=O)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.